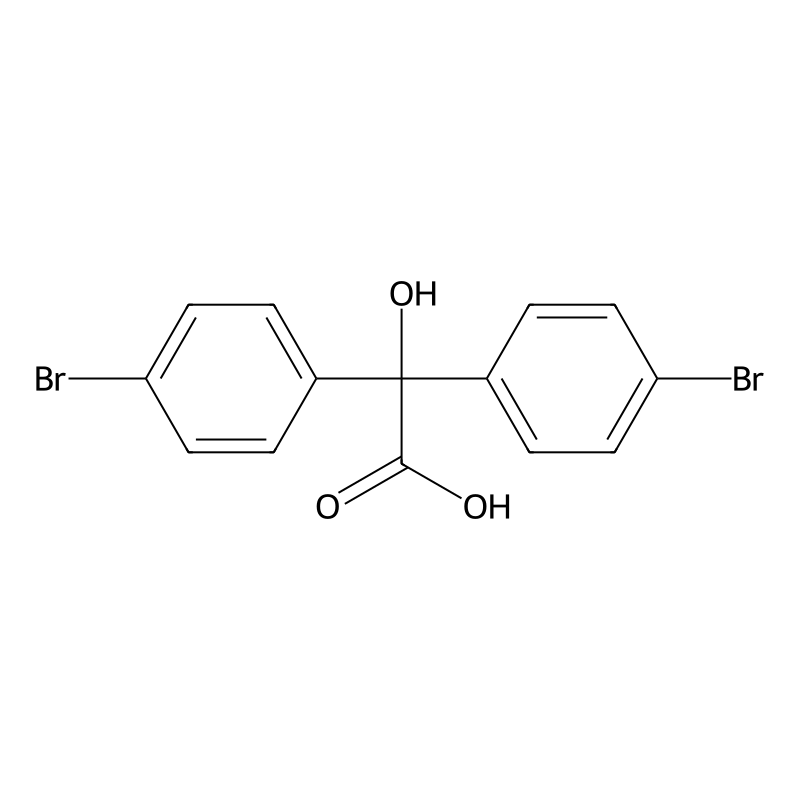

Bis(4-bromophenyl)glycolic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enzyme Inhibition:

BBGA has been studied for its ability to inhibit certain enzymes, particularly those involved in cell signaling pathways. One study showed that BBGA could inhibit the enzyme protein kinase C (PKC), which plays a role in various cellular processes, including cell growth, differentiation, and survival. This suggests that BBGA could potentially be used in the development of drugs targeting diseases associated with abnormal PKC activity.

Antibacterial Activity:

Some research has explored the antibacterial properties of BBGA. Studies have shown that BBGA can inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. However, further research is needed to understand the mechanisms of action and potential applications of BBGA as an antibacterial agent.

Bis(4-bromophenyl)glycolic acid is an organic compound with the molecular formula C₁₄H₁₀Br₂O₃ and a molecular weight of 386.03 g/mol. It features two bromophenyl groups attached to a glycolic acid moiety, making it a derivative of glycolic acid. The compound is characterized by its aromatic properties due to the presence of bromophenyl groups, which contribute to its potential biological activity and reactivity in various chemical processes .

As with most chemicals, it's prudent to handle bis(4-bromophenyl)glycolic acid with care, especially since detailed safety information is not readily available. Here are some general safety precautions to consider when handling similar aromatic carboxylic acids:

The chemical reactivity of Bis(4-bromophenyl)glycolic acid can be attributed to both its bromine substituents and the hydroxyl and carboxylic acid functional groups present in its structure. Notably, it can participate in:

- Esterification Reactions: The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution: The bromine atoms can undergo substitution reactions, allowing for the introduction of various nucleophiles.

- Coupling Reactions: It may also engage in coupling reactions with other aryl halides under catalytic conditions, such as those using copper(II) salts .

Research indicates that Bis(4-bromophenyl)glycolic acid exhibits notable biological activity, particularly in the context of anti-cancer research. Its structure allows it to interact with biological targets, potentially inhibiting cancer cell proliferation. Studies involving molecular docking have suggested that it may bind effectively to specific receptors involved in cancer pathways . Additionally, its derivatives have been evaluated for their anti-inflammatory and analgesic properties.

The synthesis of Bis(4-bromophenyl)glycolic acid typically involves several steps:

- Bromination of Phenol: 4-bromophenol is brominated to introduce bromine substituents.

- Formation of Glycolic Acid Derivative: The brominated phenol is then reacted with glycolic acid under acidic or basic conditions.

- Purification: The resulting compound is purified through recrystallization or chromatography methods.

One effective method includes a multicomponent reaction where glycolic acid serves as a key reactant, facilitating the formation of the desired compound under controlled conditions .

Bis(4-bromophenyl)glycolic acid has several applications in:

- Pharmaceutical Development: Due to its biological activity, it is explored as a lead compound for developing anti-cancer agents.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Material Science: Its unique properties make it suitable for developing advanced materials with specific thermal or mechanical characteristics.

Interaction studies involving Bis(4-bromophenyl)glycolic acid have primarily focused on its binding affinity with various biological targets. Molecular docking studies suggest that it can effectively bind to receptors involved in cancer signaling pathways, potentially leading to therapeutic effects. Its interactions with enzymes and proteins have also been studied to understand its mechanism of action better .

Similar Compounds- Glycolic Acid

- Bromophenol

- Bisphenol A

- 4-Bromobenzyl Alcohol

Comparison TableCompound Structure Type Biological Activity Unique Features Bis(4-bromophenyl)glycolic acid Aromatic derivative Anti-cancer potential Dual brominated phenyl groups Glycolic Acid Simple hydroxy acid Skin care applications Smallest alpha-hydroxy acid Bromophenol Aromatic compound Antimicrobial properties Single bromine substituent Bisphenol A Diphenolic compound Endocrine disruptor Two phenolic groups 4-Bromobenzyl Alcohol Alcohol derivative Solvent and reagent Simple alcohol structure

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Bis(4-bromophenyl)glycolic acid | Aromatic derivative | Anti-cancer potential | Dual brominated phenyl groups |

| Glycolic Acid | Simple hydroxy acid | Skin care applications | Smallest alpha-hydroxy acid |

| Bromophenol | Aromatic compound | Antimicrobial properties | Single bromine substituent |

| Bisphenol A | Diphenolic compound | Endocrine disruptor | Two phenolic groups |

| 4-Bromobenzyl Alcohol | Alcohol derivative | Solvent and reagent | Simple alcohol structure |

Bis(4-bromophenyl)glycolic acid stands out due to its dual brominated structure and potential biological activities that are not typically observed in simpler compounds like glycolic acid or bromophenol. Its unique properties make it a subject of interest in both synthetic chemistry and pharmacology.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant